tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate
Description
tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and both iodomethyl and methoxy substituents at the 3-position (Figure 1). This structure combines a reactive iodine atom (useful for nucleophilic substitutions) with a methoxy group that can influence electronic and steric properties. Such compounds are pivotal intermediates in pharmaceutical synthesis, particularly for developing kinase inhibitors or radiopharmaceuticals due to iodine’s utility in labeling .
Properties
Molecular Formula |
C12H22INO3 |
|---|---|
Molecular Weight |
355.21 g/mol |
IUPAC Name |
tert-butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3 |
InChI Key |
RHXIXNLVWXIHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CI)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl alcohol in the presence of a strong acid such as sulfuric acid or boron trifluoride diethyl etherate.
Methoxylation: The methoxy group can be introduced by reacting the compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products include carboxylic acids and alcohols.
Scientific Research Applications
tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy group can influence the compound’s solubility and reactivity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness lies in its dual 3-substituents. Key analogs include:
*Calculated based on analogous structures.
Key Observations :
Reactivity Comparison :
- The iodomethyl group in the target compound facilitates faster nucleophilic substitutions than its bromo or chloro analogs (e.g., tert-butyl 3-(3-bromopropyl)piperidine-1-carboxylate, CAS 193629-30-0) .
- Methoxy groups stabilize intermediates via electron donation, contrasting with electron-withdrawing carbamoyl groups in ’s compound .
Physical and Crystallographic Properties
- Target Compound: No direct crystallographic data available. However, analogs like tert-butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate crystallize in a triclinic system (space group P1) with a density of 1.204 Mg/m³ .
- Methoxy Analog : Boiling point 78°C at 0.4 Torr; density 1.0 g/cm³ .
- Iodinated Analog: Higher molecular weight (325.19 g/mol) increases melting point compared to non-iodinated versions .
Biological Activity
tert-Butyl 3-(iodomethyl)-3-methoxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound, characterized by its unique piperidine structure, has been studied for various pharmacological properties, including its role as a precursor in the synthesis of biologically active molecules.
- IUPAC Name : tert-butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate
- CAS Number : 384830-08-4
- Molecular Formula : C11H20INO2
- Molecular Weight : 325.19 g/mol
The compound is typically stored in a cool, dry place and has specific handling precautions due to its iodine content, which may pose hazards if not managed appropriately.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit the growth of certain cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects against human breast cancer cells, suggesting that modifications to the piperidine structure could enhance its efficacy against various tumors .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
- Targeting Specific Receptors : Acting on receptors involved in tumor growth and metastasis .
Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on human breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis as evidenced by increased levels of caspase-3 activity, a hallmark of apoptotic processes.
| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 75 | 2 |
| 25 | 50 | 4 |
| 50 | 20 | 8 |
Study 2: Synthesis and Biological Evaluation
Another investigation focused on the synthesis of analogs derived from this compound. The study highlighted several derivatives that exhibited enhanced biological activity compared to the parent compound, particularly in terms of receptor binding affinity and selectivity.
Pharmacological Profile
Research indicates that this compound possesses a diverse pharmacological profile:
- Antimicrobial Activity : Preliminary tests suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection assays, indicating potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
